Cas no 4885-19-2 (N-(4-Bromobenzyl)-N-ethylethanamine)

N-(4-Bromobenzyl)-N-ethylethanamine is a brominated tertiary amine compound featuring a 4-bromobenzyl group and two ethyl substituents on the nitrogen center. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. Its well-defined molecular architecture ensures consistent performance in synthetic applications. The compound is typically handled under inert conditions due to its sensitivity, and its purity is critical for achieving high yields in downstream reactions. Suitable for research and industrial-scale applications requiring precise brominated amine derivatives.
N-(4-Bromobenzyl)-N-ethylethanamine structure
4885-19-2 structure
Product Name:N-(4-Bromobenzyl)-N-ethylethanamine
CAS No:4885-19-2
MF:C11H16BrN
MW:242.155442237854
MDL:MFCD08276024
CID:932117
PubChem ID:10999178
Update Time:2025-05-23

N-(4-Bromobenzyl)-N-ethylethanamine Chemical and Physical Properties

Names and Identifiers

    • 4-(DIETHYLAMINOMETHYL)-BROMOBENZENE
    • N-(4-Bromobenzyl)-N-ethylethanamine
    • N-[(4-bromophenyl)methyl]-N-ethylethanamine
    • 4-bromo-N,N-diethylbenzylamine
    • MFCD08276024
    • AM87001
    • N10154
    • SCHEMBL69821
    • SXEJQBLAVTUYPB-UHFFFAOYSA-N
    • A1-03292
    • (p-bromobenzyl)diethyl amine
    • 4885-19-2
    • DTXSID70451348
    • Benzenemethanamine, 4-bromo-N,N-diethyl-
    • AKOS009027993
    • p-bromobenzyldiethylamine
    • (4-Bromobenzyl)-diethylamine
    • MDL: MFCD08276024
    • Inchi: 1S/C11H16BrN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
    • InChI Key: SXEJQBLAVTUYPB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CN(CC)CC

Computed Properties

  • Exact Mass: 241.04700
  • Monoisotopic Mass: 241.04661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 264.8±15.0 °C at 760 mmHg
  • Flash Point: 114.0±20.4 °C
  • PSA: 3.24000
  • LogP: 3.29090
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

N-(4-Bromobenzyl)-N-ethylethanamine Security Information

N-(4-Bromobenzyl)-N-ethylethanamine Pricemore >>

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